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Executive Summary
INCB054828, also known as pemigatinib (brand name Pemazyre®), is a potent and selective

inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This

document provides a comprehensive overview of the mechanism of action of pemigatinib in

cholangiocarcinoma (CCA), a malignancy of the bile ducts. Specifically, it details the molecular

interactions, downstream signaling consequences, and clinical efficacy of pemigatinib in

patients with CCA harboring FGFR2 gene fusions or rearrangements. This guide is intended for

researchers, scientists, and drug development professionals seeking a detailed understanding

of this targeted therapy.

Introduction to Cholangiocarcinoma and the Role of
FGFR Signaling
Cholangiocarcinoma is an aggressive and often fatal cancer with limited treatment options in

the advanced setting.[1][2] A subset of intrahepatic cholangiocarcinoma (iCCA), accounting for

approximately 10-15% of cases, is characterized by genetic alterations in the fibroblast growth

factor receptor 2 (FGFR2) gene, most commonly gene fusions.[1][3] These genetic aberrations

lead to the constitutive activation of the FGFR2 signaling pathway, which drives key oncogenic

processes such as cell proliferation, survival, and angiogenesis.[1][3][4]
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The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding to

fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of

downstream signaling events.[4] Key downstream pathways activated by FGFRs include the

RAS/MAPK, PI3K/AKT, and PLCγ pathways, all of which are critical for cell growth and survival.

[4] In cholangiocarcinoma with FGFR2 fusions, the fusion partner protein forces ligand-

independent dimerization and constitutive activation of the FGFR2 kinase domain, leading to

uncontrolled tumor growth.[4][5]

INCB054828 (Pemigatinib): A Selective FGFR
Inhibitor
Pemigatinib is a small molecule, ATP-competitive inhibitor that potently and selectively targets

FGFR1, 2, and 3.[6][7][8] By binding to the ATP-binding pocket of the FGFR kinase domain,

pemigatinib prevents receptor autophosphorylation and subsequent activation of downstream

signaling pathways.[4] This targeted inhibition effectively blocks the oncogenic signaling driven

by aberrant FGFR activation in cholangiocarcinoma cells harboring FGFR2 fusions.[4]

Biochemical and Cellular Potency
Preclinical studies have demonstrated the high potency and selectivity of pemigatinib for

FGFRs.

Target IC50 (nM) Reference(s)

FGFR1 0.4 [4][6][7][8]

FGFR2 0.4 - 0.5 [4][6][7][8]

FGFR3 1.0 - 1.2 [4][6][7][8]

FGFR4 30 [4][7][8]

VEGFR2 (KDR) 182 [6]

c-Kit 266 [6]

In cellular assays, pemigatinib has been shown to inhibit the growth of cholangiocarcinoma cell

lines with FGFR2 fusions at low nanomolar concentrations.
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Cell Line/Model IC50/GI50 (nM) Note Reference(s)

PDC-DUC18828

(Patient-Derived Cell

Line)

4 FGFR2 fusion-positive [9]

PDO-DUC18828

(Patient-Derived

Organoid)

2 FGFR2 fusion-positive [9]

SSP25 (ICC cell line) >400 FGFR wildtype [9]

Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway in Cholangiocarcinoma
The following diagram illustrates the canonical FGFR signaling pathway and the point of

intervention by pemigatinib.
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Caption: FGFR2 signaling pathway in cholangiocarcinoma and inhibition by pemigatinib.
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Experimental Workflow for Assessing Pemigatinib
Activity
The following diagram outlines a typical preclinical workflow to evaluate the efficacy of an

FGFR inhibitor like pemigatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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